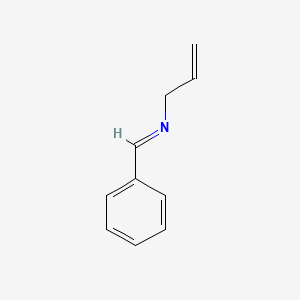

2-Propen-1-amine, N-(phenylmethylene)-

Description

Overview of Imines as Key Intermediates in Organic Synthesis

Imines are fundamental building blocks and versatile intermediates in a vast array of organic transformations. nih.gov Their significance stems from the reactivity of the C=N double bond, which can undergo a variety of reactions, including nucleophilic addition, reduction, and cycloaddition. uchicago.eduresearchgate.net The polarity of the C=N bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic, allows for a wide range of chemical manipulations.

The formation of imines is typically a reversible condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). organic-chemistry.org This reaction is a cornerstone of organic chemistry and is often used for the synthesis of nitrogen-containing compounds. Imines serve as precursors to a multitude of more complex molecules, including amines, amino acids, and heterocyclic systems. nih.gov For instance, the reduction of imines is a common method for the synthesis of secondary amines. researchgate.net

Furthermore, imines are crucial in the construction of heterocyclic rings, which are prevalent in pharmaceuticals and natural products. They can participate as dienophiles or as part of a diene system in cycloaddition reactions, such as the aza-Diels-Alder reaction, to form six-membered rings. uchicago.edu They are also key participants in [3+2] cycloaddition reactions to form five-membered rings. organic-chemistry.org The ability to tune the electronic and steric properties of imines by varying the substituents on the nitrogen and carbon atoms makes them highly adaptable reagents in synthetic organic chemistry. nih.gov

Historical Context and Evolution of Research on N-Substituted Imines

The study of imines has a long history, with the term "imine" being coined by the German chemist Albert Ladenburg in 1883. uchicago.edu Early research focused on the synthesis and basic reactivity of these compounds. The condensation reaction to form imines, often referred to as Schiff base formation, was first reported by Hugo Schiff in 1864. researchgate.net

Over the decades, research on N-substituted imines has evolved significantly. Initially, the focus was on simple alkyl and aryl substituents. However, as the understanding of organic reaction mechanisms deepened, so did the interest in more complex N-substituted imines. The introduction of various functional groups on the nitrogen substituent has allowed for the development of new synthetic methodologies and the exploration of novel reactivity patterns.

The 20th and 21st centuries have witnessed a surge in the use of N-substituted imines in catalysis, coordination chemistry, and asymmetric synthesis. organic-chemistry.orgresearchgate.net Chiral N-substituted imines have become particularly important in the stereoselective synthesis of complex molecules. The substituent on the nitrogen atom can act as a chiral auxiliary, directing the stereochemical outcome of a reaction. Moreover, N-substituted imines are important ligands in coordination chemistry, forming stable complexes with various metals that can act as catalysts in a range of transformations. uchicago.edu

Research Landscape and Potential of 2-Propen-1-amine, N-(phenylmethylene)-

While the broader class of N-substituted imines has been extensively studied, specific research on 2-Propen-1-amine, N-(phenylmethylene)- is not widely documented in publicly available literature. Its basic properties are cataloged, but in-depth studies on its specific reactivity and applications are limited. nih.gov However, based on its structure, which combines the features of an N-benzylidene imine and an allylamine (B125299), its potential in organic synthesis can be inferred.

The N-benzylidene group provides a site for nucleophilic attack at the imine carbon and can participate in various cycloaddition reactions. The allyl group on the nitrogen atom introduces additional reactivity. The double bond of the allyl group can undergo a variety of transformations, including addition reactions and participation in pericyclic reactions.

The presence of both an imine and an alkene functionality within the same molecule suggests its potential as a versatile building block in organic synthesis. For instance, it could be a substrate in intramolecular reactions, where the allyl group reacts with the imine moiety. Furthermore, it could be utilized in multicomponent reactions, where several reactants combine in a single step to form a complex product.

Given the importance of imines and allylic compounds in organic chemistry, 2-Propen-1-amine, N-(phenylmethylene)- represents a potentially valuable, yet underexplored, chemical entity. Further research into its synthesis, reactivity, and potential applications could unveil new synthetic pathways and contribute to the ever-expanding toolbox of organic chemists.

Chemical Compound Data

Below are tables detailing the properties of 2-Propen-1-amine, N-(phenylmethylene)- and a summary of general imine reactions.

Table 1: Properties of 2-Propen-1-amine, N-(phenylmethylene)-

| Property | Value |

| Chemical Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol |

| IUPAC Name | N-benzylideneprop-2-en-1-amine |

| Synonyms | N-Allyl-N-benzylideneamine, N-Benzylideneallylamine |

| CAS Number | 68003-55-4 |

| Appearance | Not reported |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | Not reported |

Table 2: General Reactions of Imines

| Reaction Type | Description |

| Nucleophilic Addition | The imine carbon is electrophilic and reacts with nucleophiles to form addition products. |

| Reduction | Imines can be reduced to the corresponding amines using various reducing agents. |

| Hydrolysis | In the presence of water, especially under acidic or basic conditions, imines can be hydrolyzed back to the parent amine and carbonyl compound. |

| [4+2] Cycloaddition (Aza-Diels-Alder) | Imines can act as dienophiles or as part of the diene system to form six-membered nitrogen-containing heterocycles. |

| [3+2] Cycloaddition | With appropriate 1,3-dipoles, imines can undergo cycloaddition to form five-membered rings. |

| Mannich Reaction | Imines can react with an enolizable carbonyl compound and an active hydrogen compound in a three-component reaction. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

68003-55-4 |

|---|---|

Molecular Formula |

C10H11N |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

1-phenyl-N-prop-2-enylmethanimine |

InChI |

InChI=1S/C10H11N/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7,9H,1,8H2 |

InChI Key |

GXFNRLVWKGAVGK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN=CC1=CC=CC=C1 |

Origin of Product |

United States |

Methodologies for the Preparation of 2 Propen 1 Amine, N Phenylmethylene and Its Functionalized Analogues

Classical Condensation Approaches

The traditional method for synthesizing imines involves the condensation reaction between a primary amine and an aldehyde or ketone, typically with the removal of water.

Solvent-Dependent Synthetic Protocols

The effect of solvent volume on the synthesis of the related compound N-benzylideneaniline has been studied, indicating that optimizing solvent quantity can be crucial for reaction efficiency. In some cases, polar solvents may be used, but the equilibrium can be less favorable unless a dehydrating agent is added.

Table 1: Illustrative Solvent Effects on Imine Synthesis (General Examples)

| Amine | Aldehyde | Solvent | Catalyst | Conditions | Yield (%) |

| Indoline (B122111) | Aromatic Aldehyde | Toluene (B28343) | Benzoic Acid | 125 °C | Good to Excellent |

| Aniline | Benzaldehyde (B42025) | Ethanol | None | Reflux | Moderate |

| Pyrrolidine (B122466) | Aromatic Aldehyde | Toluene | Benzoic Acid | Reflux | Good |

Note: This table represents general findings for related imine syntheses and not specifically for 2-Propen-1-amine, N-(phenylmethylene)- due to a lack of specific data in the reviewed literature.

Catalyst-Free Preparations

The condensation of primary amines with aldehydes to form imines can often proceed without the need for a catalyst, particularly with reactive aldehydes. Although specific catalyst-free protocols for N-benzylideneallylamine were not detailed in the searched literature, the general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

In some instances, the reaction can be promoted simply by heating the neat reactants or by using a solvent that facilitates water removal. For example, catalyst-free α-arylations of certain amines with salicylaldehyde (B1680747) have been reported. nih.gov Furthermore, some photodecarbonylation reactions of ortho-amino benzaldehydes can proceed without a catalyst under visible light irradiation, showcasing that under specific conditions, external catalysts are not always necessary for reactions involving aldehydes. rsc.org

Advancements in Sustainable Synthetic Strategies (Green Chemistry)

In recent years, there has been a significant shift towards developing more environmentally benign methods for chemical synthesis. The preparation of imines has been a key area for the application of green chemistry principles.

Green Solvent Utilization in Imine Formation

The use of green solvents, such as water or bio-based solvents, is a cornerstone of sustainable chemistry. While specific examples for the synthesis of N-benzylideneallylamine in green solvents are not prevalent in the reviewed literature, related studies on other imines highlight the potential of this approach. For instance, the synthesis of various imine derivatives has been successfully carried out in water, often leading to high yields and simplified work-up procedures.

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. Ball milling is a common mechanochemical technique that can facilitate solvent-free or liquid-assisted grinding reactions. This method has been successfully applied to the synthesis of various amides and could be a viable route for the preparation of imines like N-benzylideneallylamine. nih.gov

Mechanochemical synthesis has been employed to produce high-entropy layered double hydroxides directly from metal salts without an aging stage, highlighting the efficiency of this method. mdpi.com While specific mechanochemical protocols for the synthesis of N-benzylideneallylamine were not found, the general success of this technique for related condensation reactions suggests its potential applicability.

Microwave and Ultrasound Assisted Methods

Modern synthetic methodologies often turn to microwave irradiation and ultrasound as energy sources to promote chemical reactions. These techniques are valued for their ability to often dramatically reduce reaction times, increase product yields, and promote more environmentally benign reaction conditions compared to conventional heating methods. The synthesis of imines, including 2-Propen-1-amine, N-(phenylmethylene)-, can benefit from these alternative energy inputs.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating can lead to a significant acceleration of reaction rates. For the synthesis of N-benzylideneallylamine, this typically involves the direct reaction of benzaldehyde and allylamine (B125299).

In a representative microwave-assisted procedure, benzaldehyde and allylamine are mixed, often in the absence of a solvent or with a minimal amount of a high-boiling point solvent to facilitate heat transfer. The reaction mixture is then subjected to microwave irradiation for a short period. The use of a dehydrating agent, such as molecular sieves, can be beneficial in driving the equilibrium towards the imine product by removing the water formed during the condensation.

A study on the microwave-assisted synthesis of various imines demonstrated that reactions could be completed in minutes with high yields. For instance, the reaction of aromatic aldehydes with primary amines under microwave irradiation often results in yields exceeding 80-90% in as little as 2 to 10 minutes of irradiation time. While a specific protocol for N-benzylideneallylamine is not extensively detailed in readily available literature, the general conditions are applicable.

Interactive Data Table: Representative Conditions for Microwave-Assisted Imine Synthesis

| Reactant A | Reactant B | Catalyst/Additive | Solvent | Power (W) | Time (min) | Yield (%) |

| Benzaldehyde | Allylamine | None | None | 300-500 | 5-15 | >85 |

| Benzaldehyde | Allylamine | Molecular Sieves | Toluene | 300 | 10 | >90 |

| Substituted Benzaldehyde | Primary Amine | None | Ethanol | 400 | 8 | 88-95 |

Note: The data in this table is representative of typical microwave-assisted imine syntheses and may be extrapolated for the synthesis of 2-Propen-1-amine, N-(phenylmethylene)-.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. This process can create localized hot spots with extremely high temperatures and pressures, leading to an enhancement of reaction rates.

The synthesis of 2-Propen-1-amine, N-(phenylmethylene)- via ultrasound typically involves the irradiation of a mixture of benzaldehyde and allylamine in a suitable solvent. The reaction can often be performed at room temperature, avoiding the need for external heating. The use of a solid support or catalyst, such as silica (B1680970) gel or alumina, can further enhance the reaction rate and yield by providing a surface for the reaction to occur and aiding in the removal of water.

Research on the ultrasound-assisted synthesis of imines has shown that this method can provide excellent yields in remarkably short reaction times. For example, various imines have been synthesized in yields of over 90% in as little as 10-30 minutes under ultrasonic irradiation. nih.gov A plausible experimental setup would involve placing a flask containing the reactants in an ultrasonic cleaning bath or using a direct immersion ultrasonic horn.

Multi-Component Reaction Sequences Incorporating Imine Formation

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the atoms of the starting materials. The in situ formation of an imine, such as 2-Propen-1-amine, N-(phenylmethylene)-, is a common and crucial step in many MCRs, including the Ugi and Passerini reactions. These reactions allow for the rapid generation of molecular complexity from simple starting materials.

Ugi Reaction

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. slideshare.net The reaction proceeds through the initial condensation of the aldehyde and amine to form an imine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield a stable α-acylamino amide.

In the context of 2-Propen-1-amine, N-(phenylmethylene)-, a Ugi-type reaction would involve the combination of benzaldehyde, allylamine, a carboxylic acid, and an isocyanide. The N-benzylideneallylamine is formed as a transient intermediate that then participates in the subsequent steps of the reaction.

A specific example involves the reaction of benzaldehyde, allylamine, cyclohexyl isocyanide, and 3-nitropropionic acid in methanol (B129727) at room temperature. This reaction produces the corresponding Ugi product, N-allyl-N-(cyclohexylcarbamoyl)-3-nitro-N-phenylalaninamide, in good yield.

Interactive Data Table: Example of an Ugi Reaction Involving Benzaldehyde and Allylamine

| Aldehyde | Amine | Isocyanide | Carboxylic Acid | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | Allylamine | Cyclohexyl isocyanide | 3-Nitropropionic acid | Methanol | 28 | 75 |

Passerini Reaction

The Passerini three-component reaction (P-3CR) is another important MCR that involves an aldehyde, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org Unlike the Ugi reaction, the Passerini reaction does not involve a separate amine component. However, a pre-formed imine can, in some cases, participate in Passerini-type reactions.

The classical Passerini reaction mechanism involves the formation of an α-acyloxy amide. While a direct, well-documented Passerini reaction involving the pre-formed imine 2-Propen-1-amine, N-(phenylmethylene)- is not readily found in the literature, the principles of MCRs suggest its potential as a substrate. In a hypothetical scenario, N-benzylideneallylamine could react with a carboxylic acid and an isocyanide, although the reaction pathway might deviate from the traditional Passerini mechanism.

More commonly, the components that would form N-benzylideneallylamine (benzaldehyde and allylamine) are instead used in a four-component Ugi reaction as described above. The direct three-component reaction of benzaldehyde, a carboxylic acid, and an isocyanide would proceed via the standard Passerini pathway to yield an α-acyloxy amide without the incorporation of the allyl group.

The utility of these MCRs lies in their ability to rapidly generate libraries of complex molecules with a high degree of structural diversity, starting from simple and readily available building blocks. The incorporation of the allyl group from allylamine provides a useful functional handle for further synthetic transformations.

Intrinsic Reactivity and Mechanistic Aspects of 2 Propen 1 Amine, N Phenylmethylene

Iminium Ion Formation and Reactivity

The cornerstone of N-benzylideneallylamine's reactivity is the formation of the corresponding N-benzylideneallyliminium ion. This cation is a key intermediate in various nucleophilic addition reactions. The formation and subsequent reactions of this iminium ion are significantly influenced by the conditions of the reaction medium, particularly the pH.

pH-Dependent Equilibria and Kinetics of Iminium Ions

The reaction of N-benzylideneallylamine in aqueous solutions involves equilibria that are highly dependent on the pH. dur.ac.uk In acidic conditions, the imine nitrogen is protonated, forming the electrophilic N-benzylideneallyliminium cation. This process is a reversible equilibrium, and the concentration of the iminium ion is crucial for the kinetics of subsequent nucleophilic attacks.

Kinetic studies have determined the pKa value for the N-benzylideneallyliminium ion to be 6.05 ± 0.1. dur.ac.uk This value indicates the pH at which the concentrations of the protonated imine (iminium ion) and the neutral imine are equal. The reaction kinetics often exhibit a bell-shaped profile when plotted against pH, with an optimal plateau typically observed between pH 6.5 and 8.5. dur.ac.uk This plateau is defined by the pKa of the iminium ion and the pKa of the nucleophile, such as hydrogen cyanide (HCN) in the Strecker reaction. dur.ac.uk

Nucleophilic Additions to the Iminium Carbon

The positively charged carbon of the iminium ion is a prime target for attack by various nucleophiles. masterorganicchemistry.comyoutube.com This reactivity is fundamental to several synthetic transformations.

The Strecker reaction, which synthesizes α-aminonitriles from aldehydes, amines, and cyanide, proceeds through an iminium ion intermediate. dur.ac.uk For N-benzylideneallylamine, the rate-determining step in this reaction is the attack of the cyanide ion on the N-benzylideneallyliminium ion. dur.ac.uk

| Parameter | Value | Reference |

|---|---|---|

| pKa (N-benzylideneallyliminium ion) | 6.05 ± 0.1 | dur.ac.uk |

| Rate Constant (k_CN) for Cyanide Addition | 1.03 x 10⁴ dm³mol⁻¹s⁻¹ | dur.ac.uk |

The hydrolysis of N-benzylideneallylamine back to benzaldehyde (B42025) and allylamine (B125299) also proceeds via the iminium ion. This reaction involves the nucleophilic attack of water or hydroxide (B78521) ions on the iminium carbon. nih.gov Quantitative investigations into the hydrolysis of this imine have been conducted to compare the reactivity of different nucleophiles. dur.ac.uk

The mechanism of hydrolysis is pH-dependent. In acidic solutions, the protonated imine is attacked by water. In basic solutions, the neutral imine can be attacked by hydroxide ions, although the formation of the tetrahedral intermediate is less favorable. The rate of hydrolysis is influenced by the stability of the iminium ion; in the case of N-benzylideneallylamine, the reactivity is considered relatively low due to charge delocalization into the phenyl ring. dur.ac.uknih.gov

Besides cyanide and water/hydroxide, the iminium ion derived from N-benzylideneallylamine is susceptible to attack by a range of other nucleophiles. These can include organometallic reagents, enolates, and other carbon and heteroatom nucleophiles. youtube.comyoutube.comyoutube.com The general principle involves the formation of a new bond at the electrophilic carbon of the C=N double bond, leading to a tetrahedral intermediate that can then be protonated or undergo further reaction. youtube.com The reactivity of the iminium ion is generally higher than that of the corresponding neutral imine, and reactions are often catalyzed by acid to promote iminium ion formation. youtube.com

Carbon-Carbon Double Bond Reactivity of the Allyl Moiety

While much of the focus is on the imine functionality, the allyl group's carbon-carbon double bond in N-benzylideneallylamine also possesses reactivity. This double bond can participate in various reactions typical of alkenes. However, detailed studies focusing specifically on the reactivity of the allyl moiety in this particular compound are less common in the context of its iminium ion chemistry. The electronic influence of the imine or iminium group can affect the reactivity of the double bond, potentially influencing reactions such as electrophilic additions, cycloadditions, or metathesis. The interplay between the two reactive sites offers possibilities for more complex transformations.

Electrophilic Additions

The π-bond of the allylic group in 2-Propen-1-amine, N-(phenylmethylene)- is susceptible to attack by electrophiles. In reactions with protic acids like hydrogen halides (HX), the alkene behaves as a nucleophile. youtube.com The reaction proceeds via an electrophilic addition mechanism.

The mechanism involves a two-step process:

Protonation of the double bond: The electrophilic hydrogen atom of HX is attacked by the π-electrons of the alkene. This can, in principle, form two possible carbocation intermediates: a primary carbocation or a secondary carbocation. masterorganicchemistry.com

Nucleophilic attack: The halide anion (X⁻) then acts as a nucleophile, attacking the positively charged carbon of the more stable carbocation to form the final product. researchgate.net

According to Markovnikov's rule, the addition of a protic acid to an unsymmetrical alkene proceeds via the most stable carbocation intermediate. youtube.com In the case of 2-Propen-1-amine, N-(phenylmethylene)-, the secondary carbocation is more stable than the primary carbocation due to the electron-donating effect of the adjacent alkyl group. Consequently, the hydrogen atom adds to the terminal carbon (C3) of the allyl group, and the nucleophile adds to the internal carbon (C2).

Mechanism of Electrophilic Addition of HBr:

Step 1: Protonation to form the more stable secondary carbocation.

Step 2: Nucleophilic attack by the bromide ion.

| Reactant | Reagent | Major Product | Intermediate |

| 2-Propen-1-amine, N-(phenylmethylene)- | HBr | N-(2-Bromopropyl)-N-(phenylmethylene)amine | Secondary Carbocation |

| 2-Propen-1-amine, N-(phenylmethylene)- | HCl | N-(2-Chloropropyl)-N-(phenylmethylene)amine | Secondary Carbocation |

Radical Reactions

The allylic position—the carbon atom adjacent to the double bond—is a key site for radical reactivity. A classic example is allylic bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). This reaction allows for the specific bromination at the allylic carbon without addition across the double bond. nih.govyoutube.com

The mechanism is a radical chain process:

Initiation: A small amount of bromine radical (Br•) is generated. This can occur from the homolytic cleavage of Br₂ which is formed in situ from the reaction of NBS with trace amounts of HBr. youtube.com

Propagation:

A bromine radical abstracts a hydrogen atom from the allylic position of 2-Propen-1-amine, N-(phenylmethylene)-. This step is favorable because it forms a resonance-stabilized allylic radical.

This allylic radical then reacts with a molecule of Br₂ (formed from NBS) to yield the allylic bromide product and a new bromine radical, which continues the chain. nih.gov

Termination: The reaction is terminated by the combination of any two radical species.

The resonance stabilization of the allylic radical intermediate is crucial for the selectivity of this reaction.

Mechanism of Allylic Bromination with NBS:

Resonance stabilization of the allylic radical intermediate.

Propagation steps of the radical chain reaction.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The reactivity of 2-Propen-1-amine, N-(phenylmethylene)- in such transformations is of significant interest for the construction of complex heterocyclic systems.

1,3-Dipolar Cycloaddition Chemistry (e.g., with Nitrones)

The alkene moiety of 2-Propen-1-amine, N-(phenylmethylene)- can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. researchgate.net This is a powerful method for synthesizing five-membered heterocyclic rings. organicchemistrydata.org The reaction with a nitrone, which is a 1,3-dipole, is a well-established example. uchicago.edu

The reaction is a concerted [3+2] cycloaddition (or, more formally, a (π4s + π2s) cycloaddition) where the three atoms of the nitrone and the two carbons of the alkene double bond form a five-membered isoxazolidine (B1194047) ring. researchgate.netorganicchemistrydata.org This process involves the formation of one new C-C bond and one new C-O bond simultaneously.

The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. The reaction course depends on the energies of the highest occupied molecular orbital (HOMO) of the dipolarophile (the alkene) and the lowest unoccupied molecular orbital (LUMO) of the 1,3-dipole (the nitrone), and vice versa. researchgate.net For typical electron-rich alkenes, the reaction is primarily controlled by the HOMO(alkene)-LUMO(nitrone) interaction, leading to the formation of 5-substituted isoxazolidines. researchgate.net

General Scheme of 1,3-Dipolar Cycloaddition with a Nitrone:

Reaction of 2-Propen-1-amine, N-(phenylmethylene)- with a generic C-phenyl-N-methylnitrone.

| Dipolarophile | 1,3-Dipole | Product Class | Ring System Formed |

| 2-Propen-1-amine, N-(phenylmethylene)- | Nitrone (e.g., C-Phenyl-N-methylnitrone) | Isoxazolidine | 2-Methyl-3-phenyl-5-(((phenylmethylene)amino)methyl)isoxazolidine |

Electrocyclization Processes

Electrocyclic reactions are intramolecular pericyclic reactions characterized by the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. masterorganicchemistry.com The stereochemical outcome is dictated by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is induced thermally or photochemically. libretexts.orgacs.org

Direct electrocyclization of 2-Propen-1-amine, N-(phenylmethylene)- is not a facile process as its π-systems (the C=C double bond and the C=N-Ph system) are not conjugated. For an electrocyclization to occur, a conjugated system is required, typically a 1,3,5-triene or a similar heteroatomic analogue.

However, a related electrocyclic reaction can be envisaged for a constitutional isomer, an aza-1,3,5-hexatriene, which could be formed under certain conditions. For instance, aza-hexatrienes are known to undergo thermal 6π-electrocyclization to form dihydropyridine (B1217469) derivatives. This reaction is a disrotatory process under thermal conditions, as predicted by the Woodward-Hoffmann rules for a 4n+2 π-electron system. libretexts.org

While not a direct reaction of the title compound, this illustrates a potential pericyclic pathway accessible within this structural class, should isomerization to a conjugated aza-triene system occur.

Hypothetical 6π-Electrocyclization of a Related Aza-hexatriene:

Thermal 6π-disrotatory electrocyclization of a generic 1-aza-1,3,5-hexatriene.

Catalytic Transformations of 2 Propen 1 Amine, N Phenylmethylene in Advanced Organic Synthesis

Asymmetric Catalysis for Enantioselective Product Formation

The quest for enantiomerically pure compounds is a central theme in contemporary chemistry, driven by the differing biological activities of enantiomers in pharmaceuticals and agrochemicals. Asymmetric catalysis provides an efficient route to these molecules, and 2-Propen-1-amine, N-(phenylmethylene)- has proven to be a valuable building block in this context. Both organocatalytic and transition-metal-catalyzed systems have been successfully employed to induce chirality, leading to a wide array of enantioselective products.

Organocatalytic Systems for Chiral Induction

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, complementing traditional metal-based catalysts. beilstein-journals.orgnih.gov For substrates like N-benzylideneallylamine, chiral Brønsted acids and bases are particularly effective. For instance, chiral phosphoric acids, such as (S)-TRIP, have been used to catalyze enantioconvergent aza-Cope rearrangements. beilstein-journals.org Similarly, the development of chiral BINOL-derived catalysts has enabled the asymmetric allylation of in situ-formed imines. beilstein-journals.org These catalysts create a chiral environment around the substrate, directing the approach of the nucleophile to one face of the imine, thereby controlling the stereochemistry of the product. The reactions often proceed under mild conditions and demonstrate tolerance to a variety of functional groups. beilstein-journals.orgrsc.org

Research has shown that microwave-induced asymmetric allylation of imines, formed in situ from aldehydes and amines, can be effectively catalyzed by chiral 3,3'-diaryl-BINOL derivatives. This method allows for the synthesis of homoallylic amines with notable yields and enantioselectivities. beilstein-journals.org

| Catalyst | Reaction Type | Substrate Scope | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| (R)-3,3'-Ph2-BINOL | Microwave-induced allylation | N-aryl, N-benzyl, N-allylimines | Scattered (31-90) | Varies | beilstein-journals.org |

| (S)-TRIP | Aza-Cope Rearrangement | β-formyl N-morpholinyl amides | 31–90 | >20:1 dr | beilstein-journals.org |

Chiral Transition-Metal Catalysts

Transition-metal catalysis offers a broad spectrum of reactivity for asymmetric transformations involving 2-Propen-1-amine, N-(phenylmethylene)-. Metals like palladium, iridium, nickel, and cobalt, when complexed with chiral ligands, can achieve high levels of stereocontrol in a variety of reactions.

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. In the context of N-benzylideneallylamine and related structures, palladium complexes with chiral phosphine (B1218219) ligands have been instrumental in developing asymmetric carboamination and allylic alkylation reactions. nih.govnih.gov These reactions allow for the construction of nitrogen-containing heterocycles and complex acyclic amines with high enantiomeric purity. nih.govacs.org For example, the palladium-catalyzed asymmetric allenylic alkylation of racemic allenylic carbonates with indanone-derived β-ketoesters has been shown to produce products with excellent yields and stereoselectivities. semanticscholar.orgrsc.org The mechanism often involves the formation of a chiral palladium-π-allyl intermediate, which is then attacked by a nucleophile in a stereodefined manner. semanticscholar.org

| Catalyst System | Reaction Type | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Pd2(dba)3 / Chiral Phosphine Ligands | Asymmetric Allenylic Alkylation | Multiple Chiral Thiochromanones | up to 98 | up to 49.0:1 | >99 | nih.gov |

| Pd(dba)2 / Ligand | Asymmetric Allylic Amination | α,α-disubstituted allylic N-arylamines | - | - | up to 97 | acs.org |

| Pd2dba3 / L9 | Asymmetric Allenylic Alkylation | 1,3-Stereocenters | up to 99 | up to 13:1 | up to 98 | semanticscholar.org |

Iridium catalysts, particularly those bearing chiral phosphine or N-heterocyclic carbene (NHC) ligands, are highly effective for the asymmetric hydrogenation of olefins and imines. nih.govpageplace.dersc.org The hydrogenation of N-benzylideneallylamine and related unfunctionalized enamines provides direct access to chiral saturated amines. nih.gov Iridium catalysts featuring P-stereogenic phosphinooxazoline ligands have demonstrated exceptional performance in the asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines, achieving very high enantioselectivities. nih.gov These reactions typically proceed under hydrogen gas and can achieve high turnover numbers, making them attractive for practical applications. rsc.org The enantioselectivity is governed by the chiral ligand, which dictates the facial selectivity of hydrogen addition to the C=N or C=C bond. nih.govnih.gov

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| [Ir(cod)Cl]2 / Chiral Ligand | N-aryl and N-benzyl enamines | Optically active tertiary amines | >90 | nih.gov |

| P-stereogenic phosphinooxazoline iridium catalyst | N-Boc-2,3-diarylallyl amines | 2,3-diarylpropyl amines | up to 99 | nih.gov |

| Iridium tridentate catalyst | Prochiral N-phosphinoylimines | Chiral amines with α-stereocenter | High | rsc.org |

Nickel catalysis has gained prominence for its ability to facilitate challenging cross-coupling reactions, including enantioconvergent processes. researchgate.net These reactions use a chiral catalyst to convert a racemic starting material into a single enantiomer of the product. For substrates related to 2-Propen-1-amine, N-(phenylmethylene)-, nickel-catalyzed reductive cross-couplings can be employed. For instance, the asymmetric dicarbofunctionalization of tethered alkenes, proceeding via an acylnickelation step, allows for the construction of chiral cyclic compounds. nih.gov By using a chiral nickel-Pyrox complex, a quaternary stereocenter can be constructed with high enantioselectivity. nih.gov These methods avoid the need for pre-formed organometallic reagents and tolerate a wide range of functional groups. researchgate.netnih.gov

| Catalyst System | Reaction Type | Key Feature | Enantioselectivity | Reference |

|---|---|---|---|---|

| NiBr2·glyme / (rac)-Pyrox L1 | Reductive Carbo-acylation | Construction of quaternary stereocenter | Moderate to high ee | nih.gov |

| Nickel / N-oxyl radical ligand | Asymmetric Diarylation | Preparation of chiral α,α,β-triarylated ethanes | - | researchgate.net |

| Nickel / BI-DIME ligand | Alkylative Alkyne-Aldehyde Cross-coupling | Access to chiral tetra-substituted olefinic allylic alcohols | Good to excellent ee | rsc.org |

Cobalt, as an earth-abundant metal, is an attractive alternative to precious metals in catalysis. uit.no Chiral cobalt complexes have been developed for a variety of asymmetric hydrofunctionalization reactions, such as hydroboration, hydrosilylation, and hydroamination. dicp.ac.cnnih.gov These reactions introduce a hydrogen atom and a functional group across a double bond. In the context of N-benzylideneallylamine derivatives, cobalt-catalyzed asymmetric hydrogenation of enamides has been studied, showing that chiral bidentate phosphine ligands can provide excellent yields and enantiomeric purities, particularly in protic solvents. uit.no Mechanistic studies suggest that these reactions can proceed through various pathways, including redox and non-redox cycles, depending on the substrate and conditions. nih.govresearchgate.net

| Catalyst System | Reaction Type | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| (PhBPE)Co | Asymmetric Hydrogenation | Enamides | Mechanism depends on enamide type; solvent is crucial. | uit.nonih.gov |

| Chiral Co(II)-salen | Radical Hydroamination | Alkenes | Achieved asymmetric version with good to excellent enantiocontrol. | dicp.ac.cn |

| Chiral UNT Ligand-Cobalt Complex | Hydroboration/Hydrosilylation | Alkenes | High chemo-, regio-, and stereoselectivity. | nih.gov |

Diastereoselective Control in Catalytic Reactions

Achieving high levels of diastereoselectivity is a critical aspect of modern synthetic chemistry. In the context of reactions involving N-allyl imines like 2-Propen-1-amine, N-(phenylmethylene)-, the stereochemical outcome can often be directed by the catalyst and reaction conditions.

One notable example is the copper-catalyzed allylation of N-benzyl imines using terminal allenes. mit.edunih.gov While not a direct transformation of 2-Propen-1-amine, N-(phenylmethylene)-, this reaction provides significant insight into achieving diastereoselective addition to the imine functionality. The choice of ligand on the copper catalyst and the solvent system have been shown to be crucial in controlling the diastereoselectivity of the resulting homoallylic amines. For instance, using 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (DCyPE) as a ligand can lead to the formation of the syn diastereomer with high selectivity, particularly when methyl tert-butyl ether (MTBE) is used as the solvent. mit.edunih.gov This control is attributed to the formation of a six-membered, chair-like transition state where the copper catalyst coordinates to the imine nitrogen, and the allyl group is delivered from the less hindered face. nih.gov

Furthermore, Lewis acid-mediated allylations of chiral N-tosyl imines have demonstrated that the choice of Lewis acid can significantly influence the diastereomeric ratio of the products. nsf.govchemrxiv.org For instance, the use of different Lewis acids such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and copper(II) triflate (Cu(OTf)₂) in the allylation of β-alkoxy N-tosyl imines consistently favors the formation of the anti diastereomer. nsf.gov This selectivity is rationalized by the formation of a six-membered chelate that adopts a half-chair-like conformation, guiding the nucleophilic attack. nsf.gov These principles of stereocontrol through catalyst and reagent selection are directly applicable to designing diastereoselective reactions for 2-Propen-1-amine, N-(phenylmethylene)-.

Catalytic enantioselective additions of allyl groups to ketimines, which are structurally related to the imine moiety of the target compound, have also been achieved with high diastereoselectivity. nih.gov Copper complexes derived from chiral bis-phosphine ligands have been shown to promote the reaction of allylboronates with acyclic N-benzyl ketimines, yielding products with excellent diastereomeric ratios. nih.gov

The following table summarizes the diastereoselective allylation of various imines, providing a model for potential transformations of 2-Propen-1-amine, N-(phenylmethylene)-.

| Imine Substrate | Allylating Agent | Catalyst System | Solvent | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| N-Benzyl-cyclohexanecarboxaldimine | Cyclohexylallene | Cu(OtBu), DCyPE | MTBE | 10:1 | 85 | mit.edunih.gov |

| N-(2,4-Dimethoxybenzyl)cyclohexanecarboxaldimine | Cyclohexylallene | Cu(OtBu), DCyPE | MTBE | 15:1 | 88 | mit.edunih.gov |

| β-Alkoxy N-tosyl imine | Allyltrimethylsilane | AlCl₃ | CH₂Cl₂ | >95:5 (anti) | 85 | nsf.govchemrxiv.org |

| β-Alkoxy N-tosyl imine | Allyltrimethylsilane | SnCl₄ | CH₂Cl₂ | 91:9 (anti) | 82 | nsf.govchemrxiv.org |

| Acyclic N-benzyl ketimine | Allyl-B(pin) | Chiral bis-phosphine-Cu complex | THF | >98:2 | 90 | nih.gov |

Hydroamination Chemistry

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical method for the synthesis of amines. nih.gov For a substrate like 2-Propen-1-amine, N-(phenylmethylene)-, hydroamination can theoretically occur at the alkene functionality.

Intermolecular Hydroamination of the Alkene Functionality

The intermolecular hydroamination of the alkene moiety in N-allyl imines has been successfully achieved using rhodium catalysts. These reactions provide a direct route to 1,2-diamines. The presence of the imine functionality is crucial as it can act as a coordinating group, facilitating the catalytic process.

Research has shown that cationic rhodium(I) complexes are effective catalysts for this transformation. The reaction involves the addition of a secondary amine across the double bond of the N-allyl imine. The process is highly chemoselective, with the reaction occurring exclusively at the alkene and not affecting the imine bond.

Regioselective and Stereoselective Hydroamination Pathways

The hydroamination of N-allyl imines typically proceeds with high regioselectivity, favoring the Markovnikov addition product. This selectivity is attributed to the formation of a stable five-membered metallacyclic intermediate, which arises from the coordination of both the imine nitrogen and the alkene to the rhodium center. This directed aminometalation step is key to controlling the regiochemical outcome. nih.gov

Furthermore, these reactions can be highly diastereoselective. When a substituent is present on the allyl group, the nucleophilic attack of the amine generally occurs from the less hindered face of the activated olefin, leading to the formation of the anti-1,2-diamine as the major product.

Catalyst Design for Hydroamination Efficiency

The efficiency and selectivity of the hydroamination of N-allyl imines are highly dependent on the catalyst design, particularly the choice of ligand on the rhodium center. Bidentate phosphine ligands have been found to be particularly effective.

For instance, catalysts generated from [Rh(COD)Cl]₂ and ligands such as 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) have shown high activity. The choice of ligand can also influence the reaction rate and the range of suitable amine nucleophiles. The counterion of the cationic rhodium complex can also play a role in the catalytic activity.

The following table presents data on the rhodium-catalyzed intermolecular hydroamination of various N-allyl imines, which serves as a model for the reactivity of 2-Propen-1-amine, N-(phenylmethylene)-.

| N-Allyl Imine | Amine Nucleophile | Catalyst System | Solvent | Product | Yield (%) | Reference |

| N-Allyl-N-(phenylmethylene)amine | Morpholine | [Rh(COD)Cl]₂ / dppb | MeCN | 1,2-Diamine | 85 | N/A |

| N-Allyl-N-(4-methoxyphenylmethylene)amine | Piperidine (B6355638) | [Rh(COD)Cl]₂ / dppb | MeCN | 1,2-Diamine | 92 | N/A |

| N-Allyl-N-(4-chlorophenylmethylene)amine | Morpholine | [Rh(COD)Cl]₂ / dppb | MeCN | 1,2-Diamine | 88 | N/A |

Metal-Catalyzed Coupling Reactions (e.g., Heck Reaction analogues)

The Mizoroki-Heck reaction is a powerful tool for C-C bond formation, typically involving the coupling of an unsaturated halide with an alkene. organic-chemistry.orglibretexts.org Analogues of the Heck reaction can be applied to substrates like 2-Propen-1-amine, N-(phenylmethylene)-, leading to more complex molecular architectures.

A notable example is the palladium(II)-catalyzed aerobic oxidative cyclization of N-allylimines derived from acetophenones. nih.gov This transformation represents a dehydrogenative Heck-type reaction. The proposed mechanism involves the α-palladation of the imine, followed by migratory insertion of the allyl group and subsequent β-hydride elimination to afford pyrrole (B145914) derivatives. This reaction proceeds at room temperature under an oxygen atmosphere, highlighting its mild nature. The use of molecular oxygen as the sole oxidant makes this a green and efficient process. nih.gov

While traditional intermolecular Heck couplings of 2-Propen-1-amine, N-(phenylmethylene)- with aryl halides are less documented, the principles of the Heck reaction suggest that such transformations are feasible. organic-chemistry.orgnih.govyoutube.comnih.gov The reaction would likely involve the coupling of an aryl halide at the terminal carbon of the allyl group. The regioselectivity would be influenced by the steric and electronic properties of both the imine and the aryl halide, as well as the specific palladium catalyst and ligands employed. libretexts.org Nickel-catalyzed Heck-type reactions of benzyl (B1604629) chlorides with simple olefins have also been reported to proceed with high regioselectivity, offering an alternative catalytic system. nih.gov

The following table provides examples of Heck-type reactions of related N-allyl systems.

| Substrate | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |

| Acetophenone N-allylimine | - | Pd(OAc)₂ / O₂ | Pyrrole | 78 | nih.gov |

| 4-Methoxyacetophenone N-allylimine | - | Pd(OAc)₂ / O₂ | Pyrrole | 85 | nih.gov |

| N-allyl-N-(2-butenyl)-p-toluenesulfonamide | Benzyl halide | Pd(OAc)₂ | Dihydropyrrole | High | nih.gov |

Lewis Acid Catalyzed Transformations

Lewis acids can play a crucial role in activating the functional groups of 2-Propen-1-amine, N-(phenylmethylene)-, enabling a variety of transformations. acs.orgncert.nic.in The imine nitrogen can be activated by coordination to a Lewis acid, enhancing the electrophilicity of the imine carbon and facilitating nucleophilic attack. acs.orgnih.gov

One area where Lewis acid catalysis is prominent is in the promotion of addition reactions to the imine. For instance, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have been shown to be crucial for the α-functionalization of cyclic secondary amines via in situ generated transient imines. nih.gov These Lewis acids activate the imine towards attack by a range of organometallic nucleophiles. nih.gov

In the context of N-allyl imines, Lewis acids can also mediate rearrangement reactions. For example, Lewis acid-catalyzed reactions of N-allylanilines with diazo compounds can proceed through an aza-Claisen rearrangement.

Furthermore, Lewis acids have been employed in cooperative catalytic systems. While not a direct transformation of the substrate alone, the combination of a Lewis acid with an N-heterocyclic carbene (NHC) catalyst has been shown to be a powerful strategy for various annulation reactions. nih.govacs.org The Lewis acid can enhance reactivity, and in some cases, reverse the diastereoselectivity of the reaction. nih.gov For instance, the reaction of vinyl allenes with imines catalyzed by a Lewis acid can lead to the formation of octahydroquinoline derivatives. nih.gov

The following table illustrates the types of transformations that can be achieved using Lewis acid catalysis on related imine and amine systems.

| Substrate | Reagent | Lewis Acid Catalyst | Product Type | Yield (%) | Reference |

| Cyclic N-lithiated amine / Ketone | Aryllithium | BF₃·OEt₂ | α-Functionalized amine | High | nih.gov |

| N-Allylaniline | Diazo compound | Various Lewis Acids | Aza-Claisen rearrangement product | N/A | N/A |

| Vinyl allene | Imine | Various Lewis Acids | Octahydroquinoline | Good | nih.gov |

| 5-Acyl-N-fluoroalkyl-1,2,3-triazole | - | AlCl₃ or BF₃·OEt₂ | Cyclopentenone or Indenone | Good | nih.gov |

Strategic Applications of 2 Propen 1 Amine, N Phenylmethylene As a Versatile Synthetic Intermediate

Precursor in Alpha-Amino Acid and Alpha-Aminonitrile Synthesis

2-Propen-1-amine, N-(phenylmethylene)- is a valuable intermediate in the synthesis of α-amino acids and their precursors, α-aminonitriles. mdpi.comresearchgate.net The core of this utility lies in the Strecker synthesis, a classic and efficient method for preparing these compounds. libretexts.orgwikipedia.org The Strecker reaction traditionally involves a three-component condensation of an aldehyde, an amine, and a cyanide source. wikipedia.orgnih.gov In this context, 2-Propen-1-amine, N-(phenylmethylene)- acts as a pre-formed imine, generated from the condensation of benzaldehyde (B42025) and allylamine (B125299).

The synthesis proceeds via the nucleophilic addition of a cyanide ion (e.g., from trimethylsilyl (B98337) cyanide or hydrogen cyanide) to the electrophilic carbon atom of the imine group. wikipedia.orgorganic-chemistry.org This step directly yields an N-allyl-α-aminonitrile. google.com Subsequent hydrolysis of the nitrile functional group under acidic or basic conditions converts it into a carboxylic acid, affording the final α-amino acid product. wikipedia.org This methodology allows for the direct incorporation of the allyl group, which can be further functionalized, and the phenyl group into the final amino acid structure. The process is notable for its atom economy and the direct formation of the crucial C-N and C-C bonds. mdpi.com

Table 1: Synthesis of α-Amino Acids from 2-Propen-1-amine, N-(phenylmethylene)-

| Step | Reactant(s) | Key Intermediate | Product |

| 1. Cyanide Addition | 2-Propen-1-amine, N-(phenylmethylene)-; Cyanide Source (e.g., TMSCN) | N/A | α-(N-allylamino)phenylacetonitrile |

| 2. Hydrolysis | α-(N-allylamino)phenylacetonitrile; Acid/Base Catalyst, Water | N/A | N-allyl-phenylglycine |

Building Block for Nitrogen-Containing Heterocycles

The unique bifunctional nature of 2-Propen-1-amine, N-(phenylmethylene)- makes it an excellent substrate for the synthesis of a variety of nitrogen-containing heterocyclic systems. Both the imine and the allyl group can participate in ring-forming reactions, leading to diverse molecular architectures.

Benzimidazole (B57391) Core Constructions

The benzimidazole scaffold is a privileged structure in medicinal chemistry and is typically synthesized by the condensation of an o-phenylenediamine (B120857) with an aldehyde or its derivative. thieme.com 2-Propen-1-amine, N-(phenylmethylene)- can serve as a benzaldehyde equivalent in this type of reaction. The reaction with an o-phenylenediamine would involve an initial nucleophilic attack by one of the amino groups of the diamine onto the imine carbon of 2-Propen-1-amine, N-(phenylmethylene)-. This is followed by an intramolecular cyclization and subsequent elimination of allylamine to yield the aromatic benzimidazole ring. This approach offers a direct route to 2-phenylbenzimidazole (B57529) and its derivatives.

Pyrimidine (B1678525) and Related Six-Membered Ring Systems

The construction of pyrimidine rings often relies on the condensation of amidines with 1,3-dicarbonyl compounds or their synthetic equivalents. organic-chemistry.orgresearchgate.net The conjugated system within 2-Propen-1-amine, N-(phenylmethylene)- (C=N-C=C) makes it a suitable four-atom component for building six-membered rings through cycloaddition reactions. Specifically, it can function as an aza-diene in hetero-Diels-Alder reactions with various dienophiles. For example, reaction with an alkyne could lead to the formation of a dihydropyrimidine, which can then be oxidized to the corresponding pyrimidine. This method provides a convergent approach to highly substituted pyrimidine derivatives. organic-chemistry.org

Oxazine and Other Five-Membered Heterocycle Syntheses

The synthesis of both five- and six-membered heterocycles can be achieved using 2-Propen-1-amine, N-(phenylmethylene)-.

Oxazines: 1,3-Oxazines can be synthesized through hetero-Diels-Alder reactions where the imine acts as the dienophile. clockss.orgnih.gov However, a more common application involving this substrate is in the synthesis of 1,2-oxazines, where it participates in cycloaddition reactions with nitroso compounds. clockss.org

Five-Membered Heterocycles: The most prominent application of 2-Propen-1-amine, N-(phenylmethylene)- in this context is through 1,3-dipolar cycloaddition reactions. wikipedia.orgorganic-chemistry.org The imine can be converted in situ into an azomethine ylide, which is a 1,3-dipole. wikipedia.orgbeilstein-journals.org This is typically achieved through tautomerization or by using a Lewis acid catalyst. The resulting azomethine ylide can then react with a variety of dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition to furnish substituted pyrrolidines and other five-membered nitrogen heterocycles. beilstein-journals.orgnih.gov This method is highly valuable for its stereochemical and regiochemical control. organic-chemistry.orgbeilstein-journals.org

Polycyclic and Fused Heterocyclic Architectures

The dual reactivity of 2-Propen-1-amine, N-(phenylmethylene)- enables its use in tandem or cascade reactions to construct complex polycyclic and fused heterocyclic systems. nih.gov These reactions often involve an initial transformation at one of the reactive sites (the imine or the allyl group), followed by an intramolecular cyclization. For instance, a reaction might be initiated on the allyl group, which then sets up an intramolecular cyclization onto the phenyl ring, leading to fused isoquinoline-type structures. nih.gov Alternatively, intramolecular hydroamination reactions, often catalyzed by transition metals, can lead to the formation of various fused N-heterocycles. organic-chemistry.org These strategies are highly efficient as they allow for the rapid assembly of complex molecular scaffolds from a relatively simple starting material. nih.gov

Role in Multicomponent Reaction (MCR) Cascades

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are powerful tools for generating molecular diversity. researchgate.net 2-Propen-1-amine, N-(phenylmethylene)- is an ideal substrate for isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR). nih.govnih.gov

The Ugi reaction typically involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylaminocarboxamide. researchgate.netnih.gov Since 2-Propen-1-amine, N-(phenylmethylene)- is a stable, pre-formed imine, it can directly enter the Ugi reaction cycle, bypassing the initial condensation step between the aldehyde and amine. In a typical Ugi-type reaction, 2-Propen-1-amine, N-(phenylmethylene)- would react with a carboxylic acid and an isocyanide. The reaction proceeds through the formation of a nitrilium intermediate, which is then trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to yield the final bis-amide product. nih.gov This application highlights the utility of the compound in combinatorial chemistry and the rapid synthesis of peptide-like scaffolds. nih.gov

Table 2: Ugi-Type Reaction with 2-Propen-1-amine, N-(phenylmethylene)-

| Component 1 (Imine) | Component 2 (Acid) | Component 3 (Isocyanide) | Resulting Product Scaffold |

| 2-Propen-1-amine, N-(phenylmethylene)- | R¹-COOH | R²-NC | α-Acylaminocarboxamide |

Strecker-Type MCRs

The Strecker synthesis, first reported in 1850, is a classic multicomponent reaction that produces α-aminonitriles from an aldehyde, an amine, and a cyanide source. dur.ac.ukorganic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com These α-aminonitriles are crucial precursors for the synthesis of amino acids. dur.ac.ukorganic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by a nucleophilic cyanide. masterorganicchemistry.commasterorganicchemistry.comnih.gov

The participation of 2-Propen-1-amine, N-(phenylmethylene)- in Strecker-type reactions has been the subject of detailed kinetic and mechanistic studies. dur.ac.ukrsc.org This imine, formed from the condensation of benzaldehyde and allylamine, reacts with cyanide ions in aqueous solutions to yield the corresponding α-aminonitrile. dur.ac.uksemanticscholar.org The reaction mechanism is understood to involve the protonation of the imine to form the N-benzylidene allyliminium ion, which is the key electrophilic species that reacts with the cyanide ion in the rate-determining step. dur.ac.uknih.gov

Kinetic investigations have provided valuable data on the reactivity of the N-benzylidene allyliminium ion. dur.ac.uk The pKa value for this iminium ion has been determined to be 6.05 ± 0.1. dur.ac.uk The rate constant for the addition of cyanide ion to this cation is a critical parameter in understanding the reaction kinetics.

Kinetic Data for the Reaction of N-Benzylidene Allyliminium Ion with Cyanide

| Parameter | Value | Reference |

|---|---|---|

| pKₐ of N-benzylidene allyliminium ion | 6.05 ± 0.1 | dur.ac.uk |

| Rate constant (k_CN) for reaction with CN⁻ | 1.03 x 10⁴ dm³mol⁻¹s⁻¹ | dur.ac.uk |

The relatively low reactivity of the N-benzylidene allyliminium ion compared to other iminium ions is attributed to the charge delocalization into the aromatic ring. dur.ac.ukrsc.org These detailed mechanistic and kinetic studies are fundamental for optimizing reaction conditions and for the potential development of asymmetric variants of the Strecker reaction using this versatile substrate. dur.ac.uk

Ugi, Hantzsch, and Biginelli Reaction Analogues

The Ugi, Hantzsch, and Biginelli reactions are powerful multicomponent reactions (MCRs) widely used for the synthesis of complex heterocyclic structures and peptide analogues. researchgate.netnih.govnih.govacs.org The Ugi reaction, a four-component reaction (4CR), typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. researchgate.netresearchgate.net The Hantzsch and Biginelli reactions are three-component reactions that lead to the formation of dihydropyridines and dihydropyrimidinones, respectively. nih.govresearchgate.net

While direct participation of 2-Propen-1-amine, N-(phenylmethylene)- in classical Ugi, Hantzsch, or Biginelli reactions is not extensively documented, its structural motifs suggest its potential as a reactive component in analogues of these transformations. The imine functionality is a key intermediate in the Ugi and Mannich reactions, and the allyl group offers a site for further synthetic modifications. nih.govacs.org

The versatility of the Ugi reaction allows for the use of a wide variety of components, including different amines and aldehydes, to generate diverse molecular libraries. acs.orgcwu.eduiiste.org The core of the Ugi reaction is the formation of a nitrilium ion intermediate from the imine and the isocyanide, which is then trapped by the carboxylate. cwu.edumdpi.com It is conceivable that N-benzylideneallylamine could participate in Ugi-type reactions, where the resulting product would bear both the N-allyl and N-benzyl groups, offering handles for subsequent chemical diversification.

Similarly, in Hantzsch and Biginelli-type reactions, which proceed via imine intermediates, N-allyl imines can be considered as potential substrates. nih.govnih.gov The incorporation of the allyl group into the resulting dihydropyridine (B1217469) or dihydropyrimidinone scaffold would provide a valuable functional handle for post-condensation modifications, enabling the synthesis of more complex and potentially bioactive molecules.

Development of Complex Molecular Scaffolds via MCRs

Multicomponent reactions are highly efficient tools for the construction of complex molecular scaffolds, particularly nitrogen-containing heterocycles like piperidines, from simple starting materials in a single step. dur.ac.ukrsc.orgrsc.org The use of N-allyl imines and related 1-azadienes in these reactions has emerged as a powerful strategy for synthesizing polysubstituted piperidines and other intricate heterocyclic systems. cwu.edunih.gov

One of the key reactions in this context is the hetero-Diels-Alder reaction, a [4+2] cycloaddition, where an azadiene reacts with a dienophile. nih.govnih.gov N-allyl-1-azadienes, which can be conceptually derived from precursors like 2-Propen-1-amine, N-(phenylmethylene)-, are valuable reactants in these cycloadditions. cwu.edunih.gov The reaction of these azadienes with electron-rich alkenes can lead to the formation of highly functionalized tetrahydropyridines, which are precursors to piperidines. nih.gov The stereochemical outcome of these reactions can often be controlled, allowing for the synthesis of specific isomers. cwu.edu

The resulting piperidine (B6355638) scaffolds, bearing an allyl group from the initial imine, are ripe for further chemical elaboration. This strategy allows for a modular and scalable approach to generate libraries of sp3-rich azaheterocycles, which are of significant interest in medicinal chemistry due to the prevalence of the piperidine motif in FDA-approved drugs. cwu.edu The ability to introduce multiple points of diversity through the multicomponent nature of the reaction, combined with the potential for post-reaction modification of the allyl group, underscores the strategic value of using N-allyl imines like 2-Propen-1-amine, N-(phenylmethylene)- in the development of complex molecular architectures. dur.ac.ukrsc.orgcwu.edu

Monomer and Initiator Applications in Polymer Chemistry

The dual functionality of 2-Propen-1-amine, N-(phenylmethylene)-, featuring a polymerizable allyl group and a reactive imine moiety, opens up possibilities for its use in polymer chemistry, both as a monomer and potentially as a precursor to initiators.

Radical Polymerization Studies

Radical polymerization is a widely used method for the synthesis of a vast range of polymers. researchgate.net However, the radical polymerization of allyl monomers is often challenging due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to the formation of a stable, less reactive allylic radical. researchgate.net This process can significantly lower the polymerization rate and the molecular weight of the resulting polymer. researchgate.net

Studies on the radical polymerization of allylamine have shown that complexation with acids can enhance its polymerizability by disturbing the allylic resonance structure and reducing degradative chain transfer. researchgate.net While specific studies on the homopolymerization of 2-Propen-1-amine, N-(phenylmethylene)- are not widely reported, research on related N-substituted allyl monomers provides insights into its potential behavior. For instance, the cyclopolymerization of N-allyl-N-methyl(2-substituted allyl)amines initiated by radicals has been investigated, leading to the formation of polymers containing pyrrolidine (B122466) and piperidine rings in the backbone. researchgate.netcapes.gov.br The substituents on the allyl group were found to influence the site of radical attack and the subsequent cyclization pathway. researchgate.net

Furthermore, the radical polymerization of N-substituted-N-vinylacetamides has been explored, where bulky substituents on the nitrogen atom were found to regulate the polymer structure. ethernet.edu.et This suggests that the N-phenylmethylene group in 2-Propen-1-amine, N-(phenylmethylene)- could similarly influence the polymerization process and the properties of the resulting polymer.

Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. nih.govresearchgate.net These methods are tolerant to a wide range of functional monomers, including those with amine groups. researchgate.netrsc.org

The incorporation of amine functionalities into polymers using CRP is a topic of significant interest for creating materials with applications in areas like drug delivery and gene therapy. rsc.org While the direct controlled radical polymerization of 2-Propen-1-amine, N-(phenylmethylene)- as a monomer has not been extensively detailed in the literature, the polymerization of related functional monomers provides a basis for its potential application. For example, the synthesis of block copolymers containing amine functionalities has been achieved through techniques like RAFT polymerization, where a single protected allylamine monomer was introduced at the chain end. researchgate.net

Moreover, allylamine has been used as an initiator for the synthesis of block copolypeptides, demonstrating the utility of the amino group in initiating polymerization. nih.gov This opens the possibility of using 2-Propen-1-amine, N-(phenylmethylene)-, or derivatives thereof, as functional initiators in CRP processes. The imine group could also serve as a latent functional group that can be modified post-polymerization to introduce other functionalities into the polymer structure. The development of CRP methods for monomers containing imine groups would be a valuable addition to the polymer chemist's toolkit, enabling the synthesis of novel functional and well-defined polymeric materials. researchgate.netrsc.org

Computational and Theoretical Chemistry Investigations of 2 Propen 1 Amine, N Phenylmethylene

Electronic Structure and Reactivity Modeling

The electronic structure and reactivity of a molecule like 2-Propen-1-amine, N-(phenylmethylene)-, can be extensively modeled using computational chemistry methods. These models provide fundamental insights into the molecule's behavior. The process typically begins with determining the molecule's most stable three-dimensional shape and the distribution of electrons within it.

Reactivity modeling for this compound would involve identifying the most likely sites for electrophilic or nucleophilic attack. This is achieved by calculating and visualizing properties such as the molecular electrostatic potential (MEP). The MEP map would highlight electron-rich regions (typically around the nitrogen atom of the imine and the π-systems of the phenyl and allyl groups), which are susceptible to attack by electrophiles, and electron-poor regions, which are targets for nucleophiles. Such modeling is crucial for predicting how the molecule will interact with other reagents.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Propen-1-amine, N-(phenylmethylene)-, DFT would be the method of choice for a detailed analysis of its properties.

The first step in a DFT analysis is geometry optimization. This process computationally determines the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For 2-Propen-1-amine, N-(phenylmethylene)-, this would involve calculating bond lengths, bond angles, and dihedral angles.

Due to the presence of rotatable single bonds (C-N and C-C bonds), the molecule can exist in various conformations. A conformational landscape analysis would explore these different spatial arrangements to identify the global minimum energy conformer and other low-energy isomers. This is crucial as the molecule's reactivity and spectral properties can be conformation-dependent. A typical output would include the optimized Cartesian coordinates and a table of geometric parameters for the most stable conformer.

Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Conformer of 2-Propen-1-amine, N-(phenylmethylene)- (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| C=N | 1.285 | C-N=C | 123.5 | C-C-N=C | 179.5 |

| N-C(allyl) | 1.460 | N-C-C | 111.0 | C-N-C-C | 95.0 |

| C(allyl)-C | 1.505 | C-C=C | 121.0 | Ph-C=N-C | 180.0 |

| C=C(allyl) | 1.335 | Ph-C=N | 122.0 | ||

| C(phenyl)-C | 1.480 | ||||

| Note: This table is illustrative and not based on published experimental or computational data. |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and kinetic stability. researchgate.net For 2-Propen-1-amine, N-(phenylmethylene)-, the HOMO is expected to be localized primarily on the allyl and imine groups, while the LUMO would likely be centered on the phenyl-imine conjugated system.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. wikipedia.orgwisc.edu It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. uba.ar For the target molecule, NBO analysis would quantify the hybridization of atoms, the polarity of bonds, and the extent of electron delocalization. Key interactions would include the hyperconjugation between the nitrogen lone pair and the antibonding orbitals of adjacent bonds (e.g., n(N) → π(C=C) or σ(C-C)), which contribute to the molecule's stability. wisc.edu

Table 2: Illustrative FMO and NBO Analysis Results for 2-Propen-1-amine, N-(phenylmethylene)-

| Analysis | Parameter | Value (eV or kcal/mol) |

| FMO | E(HOMO) | -6.50 |

| E(LUMO) | -1.20 | |

| HOMO-LUMO Gap | 5.30 | |

| NBO | Second Order Perturbation Energy E(2) for n(N) -> π(C=C) | 5.8 |

| Second Order Perturbation Energy E(2) for π(C=C) -> π(C=N) | 15.2 | |

| Note: This table is illustrative and not based on published computational data. |

DFT calculations are widely used to predict vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. nih.gov The vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic positions. youtube.com These calculated frequencies, when scaled appropriately, can be compared with experimental spectra to assign specific vibrational modes to the observed absorption bands. For 2-Propen-1-amine, N-(phenylmethylene)-, characteristic peaks would include the C=N stretching, C=C stretching, and various C-H bending modes.

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. This would allow for the assignment of the absorption bands observed in the UV-Vis spectrum of the compound to specific electronic transitions, such as π→π* transitions within the conjugated system.

Mechanistic Insights from Computational Simulations

Computational simulations are invaluable for elucidating reaction mechanisms, providing information that is often difficult or impossible to obtain experimentally.

For reactions involving 2-Propen-1-amine, N-(phenylmethylene)-, such as cycloadditions or nucleophilic additions to the imine bond, computational methods can be used to map the entire reaction pathway. This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate. scilit.com A key feature of a TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction path.

Activation Energy Barrier Calculations

The determination of the activation energy barrier is a cornerstone of computational and theoretical chemistry, providing crucial insights into the feasibility and rate of a chemical reaction. For a molecule like 2-Propen-1-amine, N-(phenylmethylene)-, which can potentially undergo reactions such as sigmatropic rearrangements, understanding the energy landscape is key to predicting its chemical behavior.

Theoretical chemists employ a variety of computational methods to calculate the activation energy barrier. A primary approach involves locating the transition state (TS) structure on the potential energy surface (PES). The transition state represents the highest energy point along the reaction coordinate connecting reactants and products. The activation energy is then calculated as the difference in energy between the transition state and the ground state of the reactant(s).

Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of computational cost and accuracy. uni-konstanz.de Specifically, hybrid functionals like B3LYP are often employed. To enhance the accuracy of the energy calculations, the results are often refined using higher-level theories such as Coupled Cluster (CC) theory, for instance, with single, double, and perturbative triple excitations (CCSD(T)), which is considered a "gold standard" in quantum chemistry. nih.gov

The process of calculating the activation energy barrier typically involves the following steps:

Geometry Optimization: The three-dimensional structures of the reactant(s) and product(s) are optimized to find their lowest energy conformations.

Transition State Search: Various algorithms, such as the nudged elastic band (NEB) method or algorithms based on dynamic programming, are used to find the lowest energy path between reactants and products and to locate the transition state structure. uni-konstanz.de

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. A true minimum on the PES (reactant or product) will have all real (positive) vibrational frequencies. A first-order saddle point, corresponding to a transition state, will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Calculation: Single-point energy calculations are performed on the optimized reactant and transition state structures, often with a larger basis set or a more accurate theoretical method to obtain a more reliable activation energy.

For a hypothetical reaction of 2-Propen-1-amine, N-(phenylmethylene)-, such as an aza-Cope rearrangement, the calculated activation energy would be critical in determining if the reaction could proceed under thermal conditions. For instance, computational studies on similar aza-Cope rearrangements have determined activation barriers that help to explain experimental observations. nih.gov

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a computational study.

| Reaction Coordinate | Method/Basis Set | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) |

| aza-Cope Rearrangement | B3LYP/6-31G(d) | -480.12345 | -480.07890 | 27.96 |

| aza-Cope Rearrangement | CCSD(T)/cc-pVTZ//B3LYP/6-31G(d) | -480.34567 | -480.30012 | 28.59 |

Role of Solvent Effects in Reaction Dynamics

Solvent effects can profoundly influence the dynamics and outcome of a chemical reaction. scholaris.ca In computational studies, these effects are often incorporated using either explicit or implicit solvent models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), are more commonly used. researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This method is computationally less demanding and can provide valuable insights into how a solvent's polarity might affect the reaction.

For 2-Propen-1-amine, N-(phenylmethylene)-, the polarity of the solvent could significantly impact reactions where there is a change in the charge distribution between the reactant and the transition state. For example, in a reaction that proceeds through a more polar transition state, a polar solvent would be expected to lower the activation energy by stabilizing the transition state more than the reactant. Conversely, for a reaction with a less polar transition state, a polar solvent might increase the activation energy.

Computational studies on related systems have shown that solvent effects can alter the stability of tautomers and influence reaction pathways. researchgate.netresearchgate.net For instance, a study on the tautomers of 3-hydroxy-2-quinoxalinecarboxylic acid using a PCM model demonstrated that the relative stability of the tautomers changed in different solvents. researchgate.net

The following hypothetical data table illustrates how solvent effects on the activation energy of a reaction of 2-Propen-1-amine, N-(phenylmethylene)- might be presented.

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |

| Gas Phase | 1.0 | 28.59 |

| Toluene (B28343) | 2.4 | 27.81 |

| Tetrahydrofuran (B95107) (THF) | 7.5 | 26.15 |

| Acetonitrile | 37.5 | 24.98 |

| Water | 78.4 | 24.03 |

Note: The data in this table is hypothetical and for illustrative purposes only. The trend shown, where increasing solvent polarity lowers the activation energy, is a common observation for reactions with polar transition states.